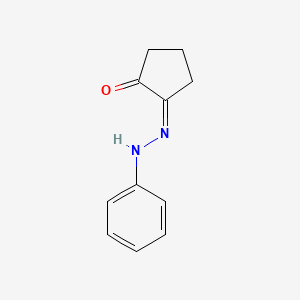
(2Z)-2-(2-Phenylhydrazinylidene)cyclopentan-1-one
Overview
Description
(2Z)-2-(2-Phenylhydrazinylidene)cyclopentan-1-one, also known as PHC, is an organic compound with the molecular formula C11H12N2O. It is a yellow crystalline powder that is insoluble in water but soluble in organic solvents. PHC has gained attention in scientific research for its potential use in various fields, including medicine, biochemistry, and materials science. In
Mechanism of Action
The mechanism of action of (2Z)-2-(2-Phenylhydrazinylidene)cyclopentan-1-one is not fully understood, but it is thought to involve the interaction of this compound with various biomolecules, such as enzymes and receptors. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. This compound has also been shown to interact with various receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, such as anti-inflammatory, antioxidant, and neuroprotective properties. This compound has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the pathogenesis of various diseases, including cancer, diabetes, and cardiovascular disease. This compound has also been shown to scavenge free radicals, which are involved in the pathogenesis of various diseases, including neurodegenerative diseases. Additionally, this compound has been shown to have neuroprotective properties, which may make it useful for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
(2Z)-2-(2-Phenylhydrazinylidene)cyclopentan-1-one has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. This compound can be synthesized using simple and inexpensive reagents, and it is stable under a wide range of conditions. Additionally, this compound can be modified to introduce various functional groups, which can be used to tune its properties for specific applications. However, this compound also has some limitations for lab experiments, including its low solubility in water and its potential toxicity. This compound should be handled with care, and its toxicity should be assessed before use in biological experiments.
Future Directions
There are several future directions for the study of (2Z)-2-(2-Phenylhydrazinylidene)cyclopentan-1-one, including the development of new synthetic methods, the exploration of its biological activities, and the synthesis of novel materials based on this compound. New synthetic methods for this compound could improve the yield and purity of the compound, as well as introduce new functional groups for specific applications. The exploration of this compound's biological activities could lead to the discovery of new therapeutic targets and the development of new drugs. The synthesis of novel materials based on this compound could lead to the development of new materials with unique properties, such as luminescence and conductivity. Overall, the study of this compound has the potential to contribute to various fields of science and technology.
Scientific Research Applications
(2Z)-2-(2-Phenylhydrazinylidene)cyclopentan-1-one has been studied for its potential use in various fields, including medicine, biochemistry, and materials science. In medicine, this compound has been shown to have anti-inflammatory and antioxidant properties, which may make it useful for the treatment of diseases such as cancer, diabetes, and cardiovascular disease. In biochemistry, this compound has been used as a reagent for the detection and quantification of various biomolecules, such as proteins and nucleic acids. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties, such as luminescence and conductivity.
properties
IUPAC Name |
(2Z)-2-(phenylhydrazinylidene)cyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-11-8-4-7-10(11)13-12-9-5-2-1-3-6-9/h1-3,5-6,12H,4,7-8H2/b13-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLKLOOHGTXRLT-RAXLEYEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NNC2=CC=CC=C2)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=N/NC2=CC=CC=C2)/C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735184 | |
| Record name | (2Z)-2-(2-Phenylhydrazinylidene)cyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62136-38-3 | |
| Record name | (2Z)-2-(2-Phenylhydrazinylidene)cyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-butyl-1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbothioamide](/img/structure/B1658701.png)
![2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(4-methoxyphenyl)acetamide](/img/structure/B1658702.png)
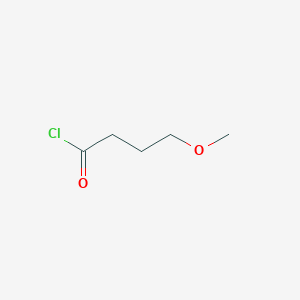
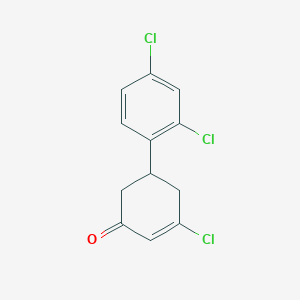
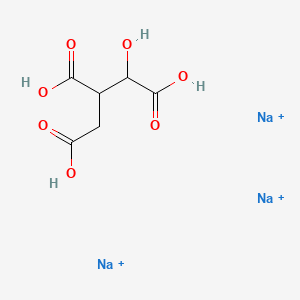
![N'-{[(4-iodophenyl)carbonyl]oxy}pyridine-3-carboximidamide](/img/structure/B1658708.png)

![3-[2-(2-Methoxyphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one](/img/structure/B1658712.png)
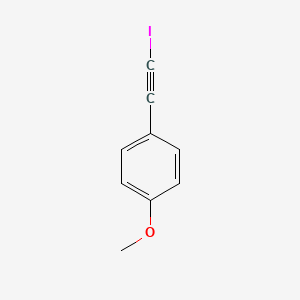
![(5E)-5-[[5-chloro-2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1658715.png)
![(4Z)-5-(4-fluorophenyl)-4-[hydroxy-(4-nitrophenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B1658717.png)

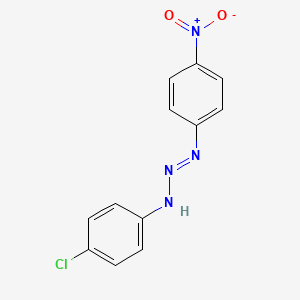
![1-Benzyl-5-[(4-methylphenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1658724.png)